Ethyl 5-Fluoroindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Fluoroindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Fluoroindole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of the corresponding imine, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of 5-fluoroindole with ethyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Fluoroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 5-Fluoroindole-3-carboxylic acid.
Reduction: 5-Fluoroindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 5-Fluoroindole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Fluoroindole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to specific receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain viral enzymes, thereby preventing viral replication . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 5-Fluoroindole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-indole-3-carboxylate: Similar structure but lacks the fluorine atom, resulting in different biological activities.
5-Fluoroindole-2-carboxylate: Another fluorinated indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
ethyl 5-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3 |
InChI Key |
OXZVNEBLLXQRRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.